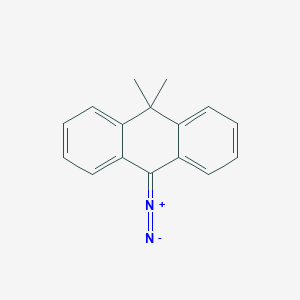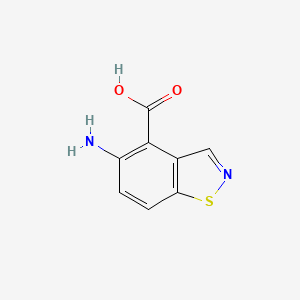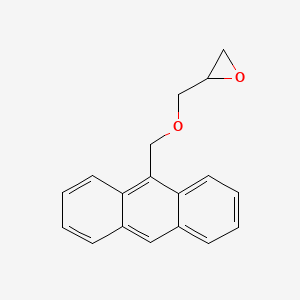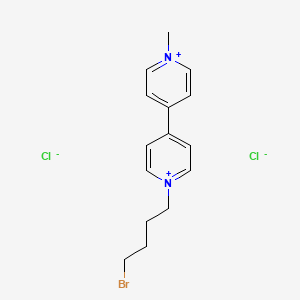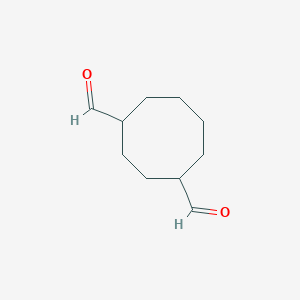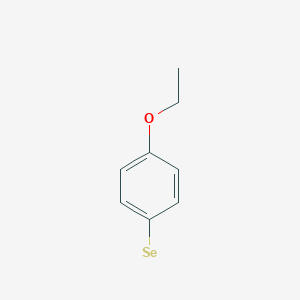
4-Ethoxybenzeneselenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxybenzeneselenol is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzeneselenol can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenylmagnesium bromide with selenium, followed by hydrolysis to yield the desired compound. The reaction typically proceeds as follows: [ \text{4-Ethoxyphenylmagnesium bromide} + \text{Selenium} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods: Industrial production of this compound often involves the in situ generation of the compound due to its limited shelf life. This can be achieved by reducing diphenyldiselenide in the presence of a suitable reducing agent, followed by acidification to obtain the selenol.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxybenzeneselenol undergoes various chemical reactions, including:
Oxidation: The compound is easily oxidized by air to form diphenyl diselenide.
Reduction: Reduction of diphenyldiselenide can regenerate this compound.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Diphenyl diselenide.
Reduction: this compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethoxybenzeneselenol has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 4-ethoxybenzeneselenol exerts its effects involves its ability to participate in redox reactions. The selenium atom in the compound can undergo oxidation and reduction, making it a potent antioxidant. This redox activity allows it to interact with various molecular targets and pathways, including the modulation of reactive oxygen species (ROS) levels and the protection of cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Benzeneselenol: Similar structure but lacks the ethoxy group.
Thiophenol: Contains sulfur instead of selenium.
Phenol: Contains oxygen instead of selenium.
Uniqueness: 4-Ethoxybenzeneselenol is unique due to the presence of both the ethoxy group and the selenium atom. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and redox activity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H9OSe |
|---|---|
Poids moléculaire |
200.13 g/mol |
InChI |
InChI=1S/C8H9OSe/c1-2-9-7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
BQBPJPLDHCMNAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)[Se] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
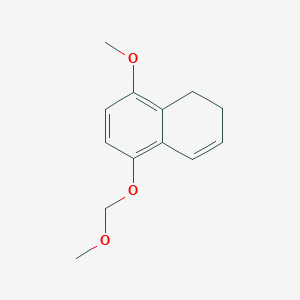
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
